molecular formula C10H17ClN2O2 B2447776 2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide CAS No. 2411286-48-9

2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide

Cat. No. B2447776
CAS RN: 2411286-48-9
M. Wt: 232.71
InChI Key: LPYBAGIWGZWTJL-UHFFFAOYSA-N
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Description

“2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide” is a complex organic compound. It contains a chloroacetamide group (2-chloroacetamide) which is a chlorinated organic compound . The molecule also contains a piperidin-3-yl group, which is a type of cyclic amine, and an acetamide group, which is a type of amide.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the amide group and the electronegative chlorine atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group could undergo hydrolysis, and the chlorine atom could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, if it has any, and optimizing its synthesis .

properties

IUPAC Name

2-chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c11-6-10(15)12-5-1-2-8-3-4-9(14)13-7-8/h8H,1-7H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYBAGIWGZWTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide

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